2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromophenyl group, a dihydroimidazole ring, and a diethoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate is then reacted with 3,4-diethoxybenzaldehyde in the presence of a base to yield the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as dimethyl sulfoxide or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the dihydroimidazole ring can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-fluorophenyl)methanone
- [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone
Uniqueness
Compared to similar compounds, 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,4-diethoxybenzoyl)-4,5-dihydro-1H-imidazole stands out due to the presence of the diethoxyphenyl group. This group can enhance the compound’s solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3S/c1-3-26-18-10-7-16(13-19(18)27-4-2)20(25)24-12-11-23-21(24)28-14-15-5-8-17(22)9-6-15/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBUUSXSCPKJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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